molecular formula C6H7ClN2 B3137817 6-Chloro-3-methylpyridin-2-amine CAS No. 442128-86-1

6-Chloro-3-methylpyridin-2-amine

Cat. No. B3137817
CAS RN: 442128-86-1
M. Wt: 142.58 g/mol
InChI Key: UTZHXEYDIWFKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methylpyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a colorless organic crystalline solid .


Synthesis Analysis

The synthesis of 6-Chloro-3-methylpyridin-2-amine involves several steps. The crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction . The synthesis also involves the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3-methylpyridin-2-amine is C6H7ClN2 . The exact mass is 142.03000 .


Chemical Reactions Analysis

The chemical reactions involving 6-Chloro-3-methylpyridin-2-amine include nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . It also involves alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide so formed .

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Chloro-3-methylpyridin-2-amine serves as a valuable intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the production of lumacaftor , a drug used in the treatment of cystic fibrosis. Researchers have developed an improved synthesis method that avoids the use of peroxides, making it safer and more efficient .

Pharmacokinetics and Metabolism Studies

In drug development, understanding the metabolism and pharmacokinetics of a compound is crucial. Researchers use 6-Chloro-3-methylpyridin-2-amine as a model substrate to study enzymatic reactions, metabolic pathways, and drug interactions.

These applications highlight the compound’s versatility and importance across various scientific disciplines. Researchers continue to explore its potential, making it a fascinating subject for ongoing studies . If you’d like more information on any specific application, feel free to ask! 😊

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyridin-2-amine involves reductive amination of aldehydes or ketones . The first step is the nucleophilic addition of ammonia, a 1° amine, or a 2° amine to a carbonyl group to form an imine . The second step is the reduction of the imine to an amine .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is also advised to keep the container tightly closed .

Future Directions

The compound 6-Chloro-3-methylpyridin-2-amine is a key intermediate for making Lumacaftor . Lumacaftor is a drug used in combination with ivacaftor for the treatment of cystic fibrosis. The improved synthesis of this compound could have significant implications for the production of this important medication .

properties

IUPAC Name

6-chloro-3-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZHXEYDIWFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-methylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.